

Crystal structure analysis of Pyrazolo[1,5-a]pyrimidine compounds

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Compound of Interest

Compound Name: **Pyrazolo[1,5-a]pyrimidine**

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An In-depth Technical Guide to the Crystal Structure Analysis of **Pyrazolo[1,5-a]pyrimidine** Compounds

Introduction

Pyrazolo[1,5-a]pyrimidines are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry.^[1] Their structural framework, consisting of a fused pyrazole and pyrimidine ring system, serves as a versatile scaffold for developing therapeutic agents.^[1] These compounds exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory properties.^{[1][2]} Notably, their structural similarity to purines makes them effective mimics for biological targets, particularly protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.^{[3][4]}

The development of potent and selective **pyrazolo[1,5-a]pyrimidine**-based drugs, such as the approved anticancer agents Larotrectinib and Repotrectinib, relies heavily on a deep understanding of their three-dimensional structure.^{[5][6]} Single-crystal X-ray diffraction is the definitive method for elucidating the precise atomic arrangement, bond lengths, bond angles, and intermolecular interactions of these compounds.^{[4][7]} This structural information is invaluable for understanding structure-activity relationships (SAR), optimizing lead compounds, and designing novel derivatives with improved efficacy, selectivity, and pharmacokinetic profiles.^{[3][8]}

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the crystal structure analysis of **pyrazolo[1,5-a]pyrimidine** compounds. It covers experimental protocols from synthesis to data refinement, presents key structural data, and illustrates the application of this knowledge in drug design.

Experimental Protocols

The successful crystal structure analysis begins with the synthesis of high-purity compounds and the subsequent growth of high-quality single crystals.

Synthesis of Pyrazolo[1,5-a]pyrimidines

A prevalent and efficient method for synthesizing the **pyrazolo[1,5-a]pyrimidine** core is the cyclocondensation reaction between 5-aminopyrazole derivatives and various 1,3-biselectrophilic compounds, such as β -dicarbonyls or their equivalents.^{[1][9]} Other advanced synthetic strategies include multi-component reactions, microwave-assisted synthesis, and ultrasound-irradiated methods, which offer advantages like shorter reaction times and higher yields.^{[1][7]}

General Synthesis Protocol (Cyclocondensation):

- Reactant Preparation: Dissolve the selected 5-aminopyrazole derivative (1 equivalent) in a suitable solvent, such as acetic acid or ethanol.
- Addition: Add the corresponding β -dicarbonyl compound or enaminone (1 equivalent) to the solution.
- Reaction: Heat the mixture to reflux for a specified period (e.g., 3-5 hours), monitoring the reaction progress using thin-layer chromatography (TLC).^[6]
- Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
- Purification: Wash the collected solid with a cold solvent (e.g., ethanol) and dry it. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., DMF/water) to obtain the compound in high purity, which is essential for successful crystallization.^[6]

Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical.

Common Crystallization Techniques:

- Slow Evaporation: A solution of the purified compound in a suitable solvent (or solvent mixture) is prepared in a clean vial. The vial is loosely covered to allow the solvent to evaporate slowly over several days or weeks, leading to the formation of single crystals.
- Vapor Diffusion: The compound is dissolved in a small amount of a solvent in which it is highly soluble. This vial is placed inside a larger, sealed container that contains a second solvent (the "anti-solvent") in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the primary solvent, reducing the compound's solubility and promoting crystal growth.
- Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.

X-ray Diffraction Analysis

Once suitable single crystals are obtained, their structure is determined using X-ray diffraction.



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Caption: General experimental workflow for crystal structure analysis.

Standard Protocol:

- Crystal Mounting: A high-quality single crystal is selected under a microscope and mounted on a goniometer head.

- Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
- Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using computational methods such as Direct Methods or Patterson functions.
- Structure Refinement: The initial structural model is refined against the experimental data using a least-squares algorithm. This iterative process optimizes atomic positions, and thermal parameters, and minimizes the difference between observed and calculated structure factors, resulting in a final, accurate crystal structure.

Data Presentation: Structural Insights

The final output of a crystal structure analysis is a set of precise coordinates for each atom in the unit cell. This data allows for detailed analysis of the molecular geometry and packing. The tables below summarize representative crystallographic data for hypothetical **pyrazolo[1,5-a]pyrimidine** derivatives based on findings in the literature.^[4]

Table 1: Representative Crystal Data and Structure Refinement Parameters

Parameter	Compound A	Compound B
Empirical Formula	C₁₂H₁₀N₄O	C₁₅H₁₂BrN₅
Formula Weight	226.24	354.20
Crystal System	Monoclinic	Orthorhombic
Space Group	P2 ₁ /c	Pnma
a (Å)	8.451(2)	10.234(3)
b (Å)	12.189(3)	15.678(4)
c (Å)	9.876(2)	7.891(2)
α (°)	90	90
β (°)	105.34(1)	90
γ (°)	90	90
Volume (Å ³)	979.8(4)	1266.9(6)
Z	4	4
Density (calc, g/cm ³)	1.532	1.857
R ₁ (final)	0.045	0.038

| wR₂ (final) | 0.112 | 0.095 |

Table 2: Selected Bond Lengths and Angles

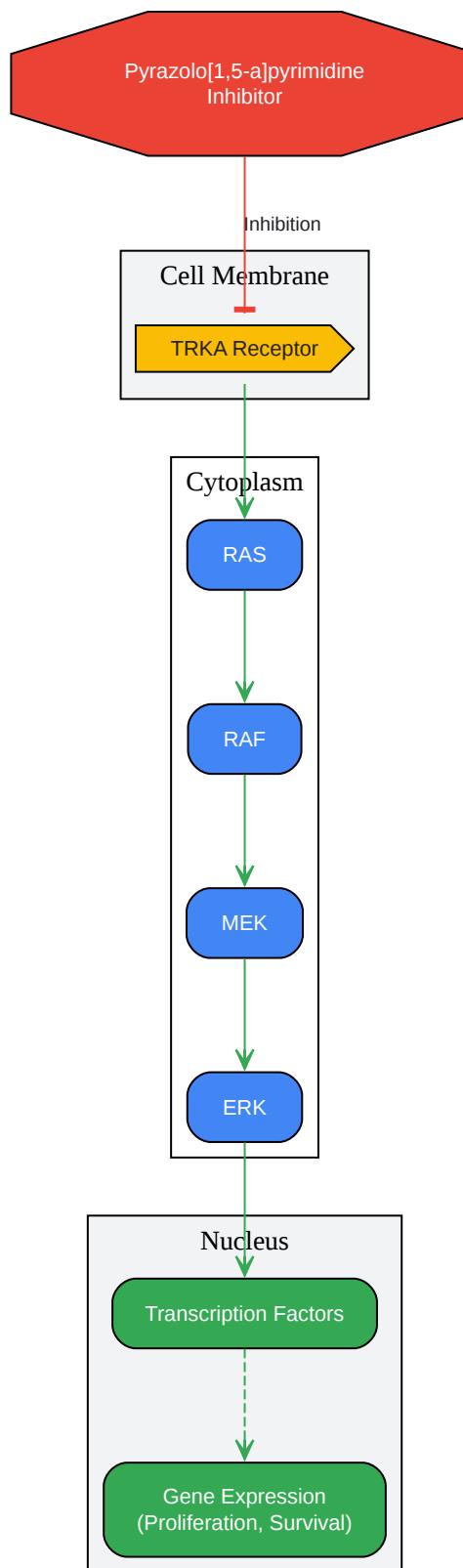
Compound	Bond / Angle	Length (Å) / Angle (°)
A	N1-N2	1.375(3)
	N4-C5	1.318(4)
	C6-C7	1.389(4)
	N2-N1-C7a	109.5(2)
	C5-N4-C3a	116.8(2)
B	N1-N2	1.372(2)
	C3-Br1	1.895(2)
	N4-C5	1.321(3)
	N2-N1-C7a	110.1(1)

|| C5-N4-C3a | 117.2(2) |

Analysis of this data reveals key structural features. The fused **pyrazolo[1,5-a]pyrimidine** core is largely planar, which is crucial for its ability to fit into the ATP-binding sites of kinases.^[1] The specific substitution patterns dictate the intermolecular interactions, such as hydrogen bonds and π – π stacking, which govern the crystal packing and can influence physical properties like solubility.^[4]

Application in Drug Development: Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines are particularly effective as protein kinase inhibitors.^[3] Kinases like Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase (TRKA) are often overactive in cancer cells, promoting uncontrolled proliferation.^{[6][10]} The **pyrazolo[1,5-a]pyrimidine** scaffold can occupy the ATP-binding pocket of these kinases, preventing their function. Crystal structure analysis of kinase-inhibitor complexes provides a precise map of the binding interactions.



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Caption: Inhibition of the TRKA signaling pathway by a **pyrazolo[1,5-a]pyrimidine** compound.

Structural data from crystallography is essential for:

- Understanding Binding Modes: Confirming how the inhibitor docks into the kinase active site. For instance, crystal structures have shown that a morpholine group at position 7 can form a critical hydrogen bond with the hinge region of PI3K δ .^[8]
- Rational Drug Design: Guiding the modification of substituents to enhance potency and selectivity. By observing the interactions in a co-crystal structure, chemists can design new derivatives that make additional favorable contacts or avoid steric clashes.
- Explaining SAR: Providing a structural basis for why certain substitutions lead to increased or decreased biological activity. For example, the addition of a cyano group at the C3 position has been shown to enhance activity against CDK2 and TRKA.^{[6][11]}

Conclusion

Crystal structure analysis is an indispensable tool in the study and development of **pyrazolo[1,5-a]pyrimidine** compounds as therapeutic agents. It provides the ultimate proof of molecular structure and offers unparalleled insights into the three-dimensional features that govern molecular recognition and biological activity. The detailed protocols and data presented in this guide underscore the critical role of X-ray crystallography in transforming this promising chemical scaffold into next-generation medicines for a variety of diseases, particularly cancer. The continued application of these techniques will undoubtedly accelerate the design and discovery of novel, highly effective **pyrazolo[1,5-a]pyrimidine**-based drugs.

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